

# potential off-target effects of ML347 in kinase assays

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## Compound of Interest

Compound Name: ML347

Cat. No.: B609147

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## Technical Support Center: ML347 Kinase Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **ML347** in kinase assays. This resource is intended for researchers, scientists, and drug development professionals.

## Frequently Asked Questions (FAQs)

Q1: What are the primary kinase targets of **ML347**?

**ML347** is a potent and highly selective inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and ALK2 (also known as ACVR1).<sup>[1][2]</sup> It blocks the phosphorylation of Smad1/5, which are downstream mediators of the Bone Morphogenetic Protein (BMP) signaling pathway.<sup>[1][2]</sup>

Q2: What is the inhibitory potency of **ML347** against its primary targets?

In in vitro kinase assays, **ML347** exhibits the following IC50 values:

Kinase	IC50 (nM)
ALK1	46
ALK2	32

Q3: How selective is **ML347** against other kinases?

**ML347** displays high selectivity for ALK1/ALK2 over other closely related kinases. Publicly available data indicates the following:

Kinase	Selectivity vs. ALK2	Notes
ALK3 (BMPR1A)	>300-fold	[1][2]
ALK6 (BMPR1B)	>300-fold	
ALK4 (ACVR1B)	Inactive	[3]
ALK5 (TGFB1)	Inactive	[3]
BMPR2	>3,000-fold	
TGFB2	>3,000-fold	
AMPK	>3,000-fold	
KDR/VEGFR2	>3,000-fold (>400-fold in other sources)	[3]

Furthermore, **ML347** was evaluated against a panel of 68 G-protein coupled receptors (GPCRs), ion channels, and transporters by Eurofins, where it did not show any significant inhibition at a concentration of 10  $\mu$ M, indicating a clean ancillary pharmacology profile.

Q4: Are there any known off-target effects of **ML347** on a broader kinase panel?

While published literature emphasizes the high selectivity of **ML347**, a comprehensive public dataset from a broad kinase panel (e.g., KINOMEscan) is not readily available. The initial characterization primarily focused on kinases closely related to the BMP/TGF- $\beta$  signaling pathway. Therefore, when interpreting experimental results, especially at higher concentrations, the possibility of off-target effects on un-tested kinases should be considered.

Q5: What is the mechanism of action of **ML347**?

**ML347** acts as an ATP-competitive inhibitor of the ALK2 kinase. This means it binds to the ATP-binding pocket of the kinase domain, preventing the binding of ATP and subsequent phosphorylation of its substrates.

## Troubleshooting Guide

This guide addresses specific issues that researchers might encounter during kinase assays with **ML347**.

Issue 1: Higher than expected IC<sub>50</sub> value for ALK2.

- Possible Cause 1: Incorrect assay conditions.
  - Recommendation: Ensure your assay conditions are optimized. Key parameters to verify include:
    - ATP Concentration: The inhibitory potency of ATP-competitive inhibitors is highly dependent on the ATP concentration. The reported IC<sub>50</sub> value for **ML347** against ALK2 was determined at an ATP concentration of 10 μM.[3] If your assay uses a higher ATP concentration, a rightward shift in the IC<sub>50</sub> curve is expected.
    - Enzyme and Substrate Concentrations: Use concentrations of ALK2 and the substrate (e.g., casein) that result in a linear reaction rate over the time course of your assay.
- Possible Cause 2: Inactive **ML347**.
  - Recommendation: **ML347** is typically dissolved in DMSO. Ensure the stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
- Possible Cause 3: Issues with the kinase enzyme.
  - Recommendation: Verify the activity of your recombinant ALK2 enzyme using a known potent inhibitor, such as Staurosporine, as a positive control.

Issue 2: Apparent inhibition of a kinase not listed as a known off-target.

- Possible Cause 1: High concentration of **ML347**.
  - Recommendation: While **ML347** is selective, high concentrations may lead to off-target inhibition. Perform a dose-response experiment to determine the IC<sub>50</sub> for the observed

off-target kinase. If the potency is significantly lower than for ALK1/ALK2, it is likely a concentration-dependent off-target effect.

- Possible Cause 2: Assay interference.
  - Recommendation: Some compounds can interfere with certain assay formats (e.g., luciferase-based ATP detection). To rule this out, test **ML347** in a counterscreen without the kinase to check for direct effects on the detection reagents.

## Experimental Protocols

Below are detailed methodologies for key experiments related to the characterization of **ML347**.

### In Vitro Kinase Assay (General Protocol)

The kinase assays for **ML347** were conducted by Reaction Biology Corp. While the specific protocol for **ML347** is not published in full detail, it is based on their standard radiometric assay format.

- Assay Principle: The assay measures the incorporation of radiolabeled phosphate (from [ $\gamma$ - $^{33}\text{P}$ ]ATP) into a substrate by the kinase.
- General Procedure:
  - Test compounds are serially diluted, typically in 10-point, 3-fold dilutions starting from a high concentration (e.g., 30  $\mu\text{M}$ ).
  - The kinase, substrate, and cofactors are incubated with the test compound.
  - The reaction is initiated by the addition of [ $\gamma$ - $^{33}\text{P}$ ]ATP.
  - After a defined incubation period, the reaction is stopped.
  - The phosphorylated substrate is separated from the unreacted ATP (e.g., by filter binding).
  - The amount of incorporated radioactivity is measured using a scintillation counter.

- Data is normalized to a positive control (e.g., Staurosporine) and a no-inhibitor (DMSO) control to calculate percent inhibition and IC50 values.

## Specifics for ALK2 Kinase Assay

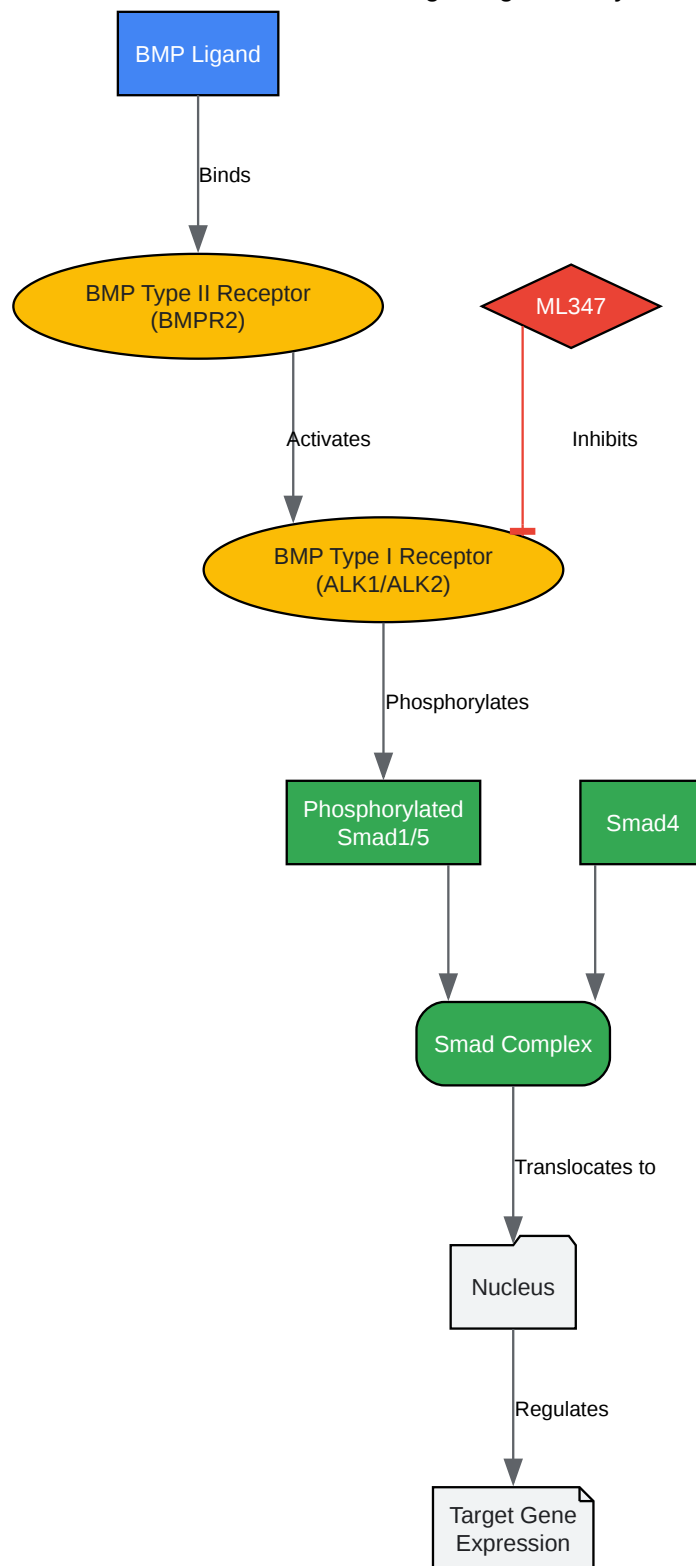
Based on available information for similar assays:[\[3\]](#)

- Kinase: Recombinant human ALK2/ACVR1.
- Substrate: Casein (e.g., 1 mg/mL).
- ATP Concentration: 10  $\mu$ M.
- Assay Buffer (example): 20 mM Hepes (pH 7.5), 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij35.

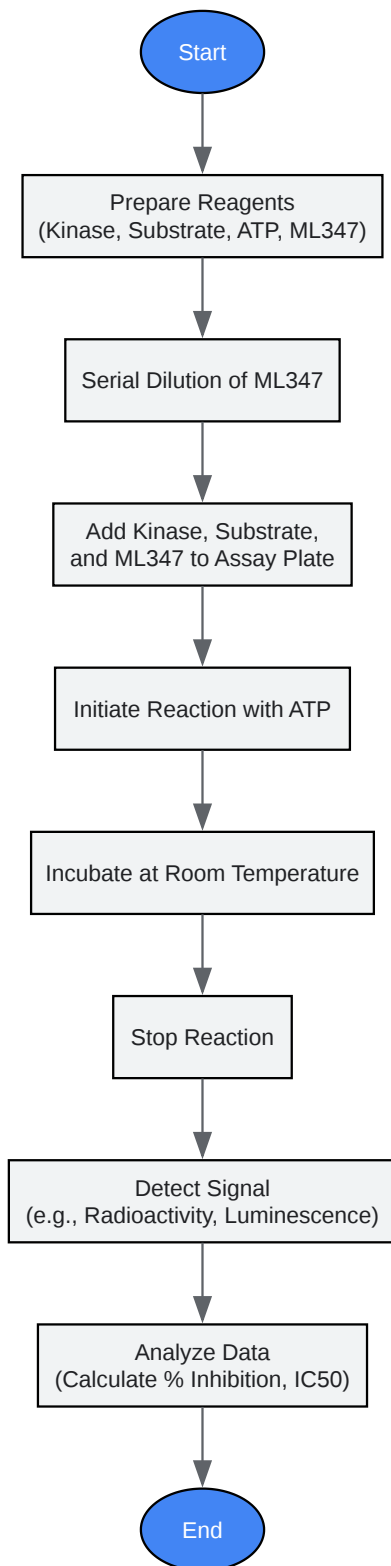
## Visualizations

### Signaling Pathway of ML347 Inhibition

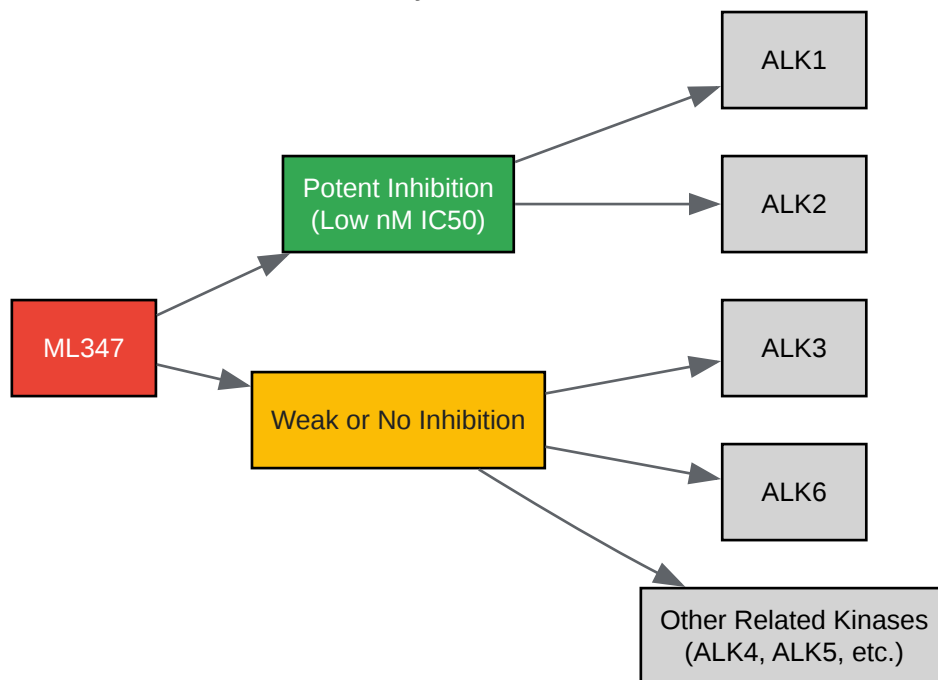
## ML347 Inhibition of BMP Signaling Pathway



## General Workflow for a Kinase Inhibition Assay



Selectivity Profile of ML347



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## References

- 1. Synthesis and structure-activity relationships of a novel and selective bone morphogenetic protein receptor (BMP) inhibitor derived from the pyrazolo[1.5-a]pyrimidine scaffold of dorsomorphin: the discovery of ML347 as an ALK2 versus ALK3 selective MLPCN probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of a novel and selective bone morphogenetic protein receptor (BMP) inhibitor derived from the pyrazolo[1.5-a]pyrimidine scaffold of Dorsomorphin: The discovery of ML347 as an ALK2 versus ALK3 selective MLPCN probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]



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